4-Chloroquinoline-2-carbaldehyde

Übersicht

Beschreibung

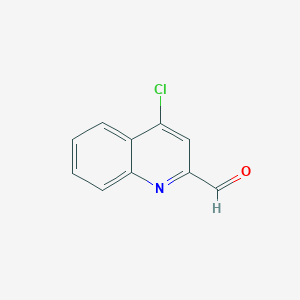

4-Chloroquinoline-2-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a quinoline ring system with a chloro substituent at the 4-position and an aldehyde group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Chloroquinoline-2-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where 4-chloroaniline is treated with DMF and POCl3 to form the corresponding chloroquinoline derivative . Another method includes the cyclization of 2-chlorobenzaldehyde with an appropriate amine under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Vilsmeier-Haack reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product, often involving controlled temperature and pressure settings .

Analyse Chemischer Reaktionen

Substitution Reactions at the C4 Chloro Group

The chlorine atom undergoes nucleophilic aromatic substitution (SNAr) with various nucleophiles under basic conditions:

Mechanistic Insight : The electron-withdrawing aldehyde group at C2 activates the C4 position for SNAr by polarizing the C–Cl bond and stabilizing the Meisenheimer intermediate .

Condensation Reactions at the C2 Aldehyde Group

The aldehyde participates in condensations to form imine derivatives:

Schiff Base Formation

Reaction with primary amines (e.g., hydrazines, hydroxylamines) in ethanol under reflux yields hydrazones and oximes, which serve as precursors for heterocycles like pyrazoles and oxadiazoles . For example:

-

With hydrazine hydrate : Forms 2-hydrazonoquinoline-4-chlorides (85–92% yield) .

-

With 4-fluoroaniline : Produces 2-(4-fluorophenylimino) derivatives (λₐbₛ 286 nm, λₑₘ 429 nm) .

Knoevenagel Condensation

Active methylene compounds (e.g., malononitrile) react in the presence of piperidine to form α,β-unsaturated nitriles, useful in synthesizing chromene hybrids .

Cyclization Reactions

The compound facilitates one-pot cyclizations for fused heterocycles:

Key Example : Microwave-assisted cyclization with thiourea yields quinoline-thiazolidinones, showing antibacterial activity against S. aureus (MIC: 8 µg/mL) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

-

Suzuki-Miyaura Reaction : With arylboronic acids, produces 4-arylquinoline-2-carbaldehydes (70–80% yield) .

-

Heck Reaction : With styrenes, forms 4-styrylquinoline derivatives (λₐbₛ 350 nm, λₑₘ 410 nm) .

Optimized Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O, 100°C .

Reduction and Oxidation

-

Reduction : NaBH₄ reduces the aldehyde to 2-hydroxymethyl-4-chloroquinoline, a key intermediate for N-alkylated derivatives .

-

Oxidation : MnO₂ oxidizes the aldehyde to 2-carboxy-4-chloroquinoline, utilized in peptide conjugates .

Multi-Component Reactions (MCRs)

The compound participates in MCRs to generate complex architectures:

Wissenschaftliche Forschungsanwendungen

Synthetic Route Overview

| Step | Reagents | Conditions |

|---|---|---|

| 1 | 4-Chloroaniline + DMF + POCl₃ | Heat under reflux |

| 2 | Isolation of product | Purification via recrystallization |

Chemistry

In the field of organic synthesis, 4-chloroquinoline-2-carbaldehyde serves as a crucial building block for synthesizing complex heterocyclic compounds. Its reactivity allows for various chemical transformations including:

- Substitution Reactions : The chloro group can be replaced by nucleophiles such as amines or thiols.

- Condensation Reactions : The aldehyde group can form Schiff bases with primary amines.

- Cyclization Reactions : It can react with malononitrile to form fused heterocyclic systems .

Biology

The biological activity of this compound has been extensively studied, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial effects by inhibiting bacterial DNA synthesis through targeting DNA gyrase and topoisomerase IV.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Activity (MIC) | Target Organism |

|---|---|---|

| This compound | 0.5 μg/mL | E. coli |

| Derivative A | 0.3 μg/mL | S. aureus |

| Derivative B | 0.1 μg/mL | Pseudomonas aeruginosa |

Anticancer Activity : Studies have shown that derivatives of this compound possess antiproliferative effects against various human cancer cell lines, particularly those expressing epidermal growth factor receptor (EGFR). A notable study revealed that structural modifications at the C-4 position significantly enhanced cytotoxicity, demonstrating IC₅₀ values comparable to standard chemotherapeutics .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives highlighted their effectiveness against resistant bacterial strains. Modifications to the core structure led to enhanced activity profiles, indicating that strategic chemical alterations can yield potent antimicrobial agents.

Case Study 2: Anticancer Potential

In another investigation, derivatives synthesized from this compound were evaluated against human cancer cell lines. Results indicated that certain modifications resulted in increased cytotoxicity, suggesting potential therapeutic applications in oncology.

Industrial Applications

Beyond its scientific utility, this compound finds applications in various industrial sectors:

- Dyes and Pigments : Utilized as an intermediate in the production of dyes.

- Pharmaceuticals : Investigated for potential therapeutic effects in drug development, particularly for antimalarial and antiviral applications .

Comparison with Related Compounds

The unique substitution pattern of this compound distinguishes it from other quinoline derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | Different substitution pattern | Moderate antimicrobial activity |

| Quinoline-2-carbaldehyde | Lacks chloro substituent | Lower reactivity |

This comparison underscores the significance of structural modifications in influencing biological activity and reactivity.

Wirkmechanismus

The mechanism of action of 4-chloroquinoline-2-carbaldehyde and its derivatives often involves interaction with biological macromolecules. For instance, its antimicrobial activity is attributed to the inhibition of DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV . The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition .

Vergleich Mit ähnlichen Verbindungen

2-Chloroquinoline-3-carbaldehyde: Similar structure but with the chloro and aldehyde groups at different positions.

4-Chloroquinoline-3-carbaldehyde: Another isomer with the aldehyde group at the 3-position.

Quinoline-2-carbaldehyde: Lacks the chloro substituent, affecting its reactivity and applications.

Uniqueness: 4-Chloroquinoline-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both chloro and aldehyde groups allows for diverse chemical transformations and the synthesis of a wide range of derivatives .

Biologische Aktivität

Overview

4-Chloroquinoline-2-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family, characterized by a chloro substituent at the 4-position and an aldehyde group at the 2-position. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Synthesis

The synthesis of this compound typically employs the Vilsmeier-Haack reaction, where 4-chloroaniline is treated with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This method is favored for its efficiency and scalability in industrial settings .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Its mechanism involves inhibition of bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial replication .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Activity (MIC) | Target Organism |

|---|---|---|

| This compound | 0.5 μg/mL (approx.) | E. coli |

| Derivative A | 0.3 μg/mL | S. aureus |

| Derivative B | 0.1 μg/mL | Pseudomonas aeruginosa |

These derivatives have shown varying degrees of effectiveness against different bacterial strains, suggesting that structural modifications can enhance bioactivity .

Anticancer Activity

Research indicates that compounds derived from this compound possess anticancer properties. For instance, some derivatives have demonstrated antiproliferative effects against various human cancer cell lines, including those expressing epidermal growth factor receptor (EGFR), which is commonly overexpressed in solid tumors .

Case Study: Antiproliferative Effects

A study evaluated several derivatives of this compound against human cancer cell lines. The findings revealed that certain modifications at the C-4 position significantly enhanced cytotoxicity, with IC₅₀ values indicating potent activity compared to standard chemotherapeutics .

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The presence of both chloro and aldehyde groups facilitates diverse chemical transformations, allowing for the synthesis of various bioactive derivatives. The compound’s interaction with cellular targets disrupts critical biological processes, leading to cell death in pathogens and cancer cells alike .

Comparison with Related Compounds

Comparative studies highlight the unique properties of this compound relative to structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | Different substitution pattern | Moderate antimicrobial activity |

| Quinoline-2-carbaldehyde | Lacks chloro substituent | Lower reactivity |

The specific substitution pattern of this compound contributes to its distinct biological profile, making it a valuable scaffold in medicinal chemistry .

Eigenschaften

IUPAC Name |

4-chloroquinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-9-5-7(6-13)12-10-4-2-1-3-8(9)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUNQOHTJJSSNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574165 | |

| Record name | 4-Chloroquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28615-67-0 | |

| Record name | 4-Chloroquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.